molecular formula C13H18O3 B017610 (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane CAS No. 16495-03-7

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Cat. No. B017610
CAS RN: 16495-03-7
M. Wt: 222.28 g/mol
InChI Key: DBFDSKSLTCMIPB-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of related dioxolane derivatives involves strategic functionalization and ring formation steps starting from readily available precursors. For instance, synthesis routes often employ diol protection strategies, where key intermediates like dimethyl-L-tartrate and benzophenone are used to construct the dioxolane framework through condensation reactions, highlighting the versatility and efficiency of these synthetic approaches (Irurre et al., 1992).

Molecular Structure Analysis

The molecular structure of dioxolane derivatives has been elucidated through techniques like X-ray diffraction, revealing preferred conformations due to intramolecular interactions such as OH⋯Ph. These studies demonstrate the compound's unique spatial arrangement, which is crucial for its reactivity and interaction with other molecules (Irurre et al., 1992).

Chemical Reactions and Properties

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane participates in various chemical reactions, showcasing its utility as a synthetic intermediate. For example, its reactivity has been explored in the context of nucleoside synthesis, where the control over stereochemistry at the dioxolane ring is crucial for antiviral and anticancer properties. The selective hydrolysis of diastereomers highlights its potential in synthetic organic chemistry (Janes, Cimpoia, & Kazlauskas, 1999).

Scientific Research Applications

  • Cytological Activity Against Cancer Cell Lines

    A derivative of this compound, 4-[(2-[(2,2-dichlorocyclopropyl) methoxy)methyl-benzyl)oxy] methyl-2,2-dimethyl-1,3-dioxolane, has shown cytological activity against cancer cell lines like HEK293 and SH-SY5Y (Dzhumaev et al., 2021).

  • Improvement in Transmission Oils

    (2,2-dimethyl-4-methylene-1,3-dioxolane-allyl and benzyl)disulfides, synthesized from this compound, have been found to significantly enhance the anti-seize properties of transmission oils, making them a promising additive for extreme pressure applications (Novotorzhina et al., 2022).

  • Chiroptical Information Encoding and Decoding

    A study demonstrated that 1,3-dioxolane can be used to encipher and decipher chiroptical information in remote pyrenes through flexible wires in chloroform (Amako et al., 2015).

  • Antiradical Activity

    1,3-dioxolane derivatives exhibit antiradical activity by oxidizing fuel hydrocarbons to produce more stable radical or radical ion species, depending on the fuel composition (Vol’eva et al., 2013).

  • Mass Spectral Interpretation

    The fragmentation mechanisms and ion structures of chiral bisbenzoxazole, bisbenzothiazole, and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane aid in spectral interpretation for new compounds of this type (Xu et al., 2002).

  • Potential as Enzyme Inhibitors and Peptide Isosteres

    O-protected 4-(arylsulfonimidoyl)butane-1,2,3-triols, derived from this compound, show potential as chiral sulfoximines for enzyme inhibitors and peptide isosteres (Kwong et al., 2007).

  • Antifungal and Antibacterial Activities

    Novel 1,3-dioxolane amide derivatives exhibit promising antifungal and antibacterial activities against various bacterial and fungal strains (Begum et al., 2019).

  • Synthon for α,γ-Diketoacid Derivatives

    This compound is utilized for the synthesis of selectively protected α,γ-diketoacid derivatives, enabling the preparation of ester, amide, and aryl derivatives (Banville et al., 2010).

  • Olfactory Applications

    The synthesis of related compounds resulted in intense marine, spicy-vanillic odors, indicating potential applications in fragrance chemistry (Kraft et al., 2010).

  • Catalysis for Acetalization

    N-(Arylmethyl)-2-(or 4-)cyanopyridinium hexafluoroantimonates are effective catalysts for the acetalization of carbonyl compounds, related to this compound's chemistry (Lee et al., 1991).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. This could include toxicity information, flammability, reactivity, and environmental hazards.


Future Directions

This involves identifying areas where further research could be conducted. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, and unanswered questions about its behavior.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature. If you have access to a library or a database like PubMed or Scopus, these can be excellent resources for finding this information. If you need help with this, a librarian or a chemistry professor could provide guidance. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFDSKSLTCMIPB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)COCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Synthesis routes and methods I

Procedure details

To a 1000 ml round-bottom flask fitted with a thermometer, a nitrogen-introducing tube, and a stirrer were added 132.2 g (1.0 mol) of 2,2-dimethyl-1,3-dioxolane-4-methanol, 231.4 g (1.2 mol) of a 28% methanol solution of sodium methoxide, and 500 ml of toluene. With introducing nitrogen thereinto, the toluene was refluxed under reduced pressure for 1 hour to remove the methanol by distillation. With maintaining the solution at 80° C., 126.6 g (1.0 mol) of benzyl chloride was added dropwise over a period of 2 hours using a dropping funnel, followed by further 2 hours of the reaction. The reaction solution was subjected to solvent removal and purification by distillation (b.p. 93-95° C./266 Pa) to obtain 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane.
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Synthesis routes and methods II

Procedure details

Boron trifluoride-diethyl ether complex (0,9 ml,0.007 ml) was dropped in benzyl alcohol (92 ml) of glycidol (22.01 g, 0.3 mol) on ice bath. After dropping the mixture was stirred for 8 hours at 25° C. After the reaction was over, triethylamine was added thereto and benzyl alcohol was removed in vacuo. The desidue was dissolved in acetone and thereto p-toluenesulfonic acid was added. The mixture was reacted for 8 hours at 25° C. After the completion of the reaction triethylamine was added thereto and acetone was removed in vacuo. The crude product was distilled to give a mixture (43.8 g, yield 81%) of 4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane and 5-benzyloxymethyl-2,2-dimethyl-1,3-dioxane. The ratio of the dioxolane and the dioxane was 8 to 1 by analysis with gas chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KC Golden, BT Gregg, JF Quinn - Tetrahedron Letters, 2010 - Elsevier
A series of acetonides (both terminal and internal isopropylidene acetals) have been deprotected under catalytic, neutral conditions to give their corresponding 1,2-diols. The reactions …
Number of citations: 25 www.sciencedirect.com
CIB Cipriano - 2021 - run.unl.pt
Phosphoglycerides are structures not so abundant in nature but with a relevant role at biological level since they are one of the constituents of the cell wall and membrane. As such, …
Number of citations: 0 run.unl.pt
W Wu, R Li, SS Malladi, HJ Warshakoon… - Journal of medicinal …, 2010 - ACS Publications
The N-termini of bacterial lipoproteins are acylated with a (S)-(2,3-bisacyloxypropyl)cysteinyl residue. Lipopeptides derived from lipoproteins activate innate immune responses by …
Number of citations: 101 pubs.acs.org
W Wu - 2009 - search.proquest.com
The toxicity of Gram-negative bacterial endotoxin (lipopolysaccharide, LPS) resides in its structurally highly conserved glycolipid component called lipid A. The major goal of the first …
Number of citations: 4 search.proquest.com

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